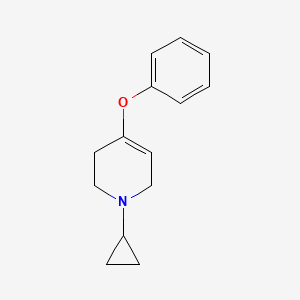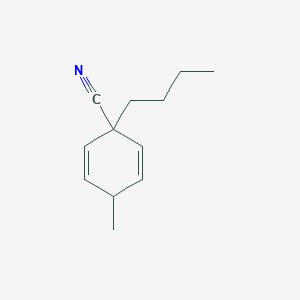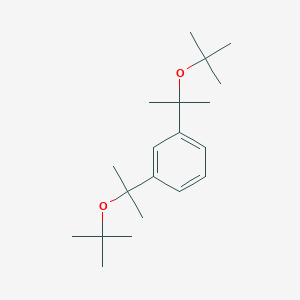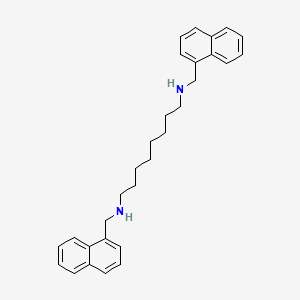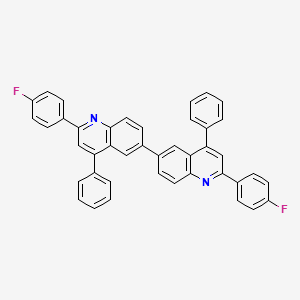
6,6'-Biquinoline, 2,2'-bis(4-fluorophenyl)-4,4'-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6’-Biquinoline, 2,2’-bis(4-fluorophenyl)-4,4’-diphenyl- is a complex organic compound that belongs to the family of biquinolines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Biquinoline, 2,2’-bis(4-fluorophenyl)-4,4’-diphenyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Suzuki Coupling Reaction: This method involves the coupling of boronic acids with halogenated quinolines in the presence of a palladium catalyst.
Friedländer Synthesis: This classical method involves the condensation of aniline derivatives with ketones under acidic or basic conditions.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to achieve high yields and purity. This may involve:
Catalyst Selection: Choosing the right catalyst to enhance reaction efficiency.
Reaction Temperature and Pressure: Controlling these parameters to favor the desired product formation.
Purification Techniques: Using methods such as recrystallization, chromatography, or distillation to purify the final product.
化学反应分析
Types of Reactions
6,6’-Biquinoline, 2,2’-bis(4-fluorophenyl)-4,4’-diphenyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines.
科学研究应用
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Potential use in bioimaging and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
作用机制
The mechanism of action of 6,6’-Biquinoline, 2,2’-bis(4-fluorophenyl)-4,4’-diphenyl- depends on its specific application:
Molecular Targets: It may interact with specific enzymes, receptors, or DNA.
Pathways Involved: It may modulate signaling pathways, induce apoptosis, or inhibit microbial growth.
相似化合物的比较
Similar Compounds
6,6’-Biquinoline: A simpler analog without the phenyl and fluorophenyl substitutions.
2,2’-Biquinoline: Another analog with different substitution patterns.
Uniqueness
6,6’-Biquinoline, 2,2’-bis(4-fluorophenyl)-4,4’-diphenyl- is unique due to its specific substitution pattern, which may confer distinct chemical and physical properties, such as enhanced fluorescence or specific binding affinities.
属性
CAS 编号 |
180268-07-9 |
|---|---|
分子式 |
C42H26F2N2 |
分子量 |
596.7 g/mol |
IUPAC 名称 |
2-(4-fluorophenyl)-6-[2-(4-fluorophenyl)-4-phenylquinolin-6-yl]-4-phenylquinoline |
InChI |
InChI=1S/C42H26F2N2/c43-33-17-11-29(12-18-33)41-25-35(27-7-3-1-4-8-27)37-23-31(15-21-39(37)45-41)32-16-22-40-38(24-32)36(28-9-5-2-6-10-28)26-42(46-40)30-13-19-34(44)20-14-30/h1-26H |
InChI 键 |
XWMUPHJFKPRXFK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)C4=CC5=C(C=C4)N=C(C=C5C6=CC=CC=C6)C7=CC=C(C=C7)F)C8=CC=C(C=C8)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


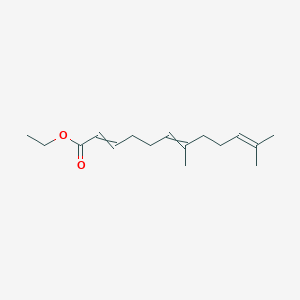
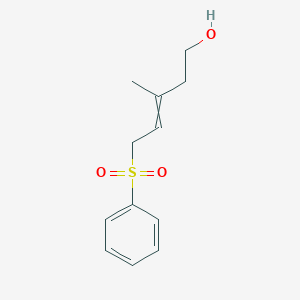
![1-[(Diethoxyphosphoryl)oxy]pyridin-1-ium chloride](/img/structure/B15162154.png)
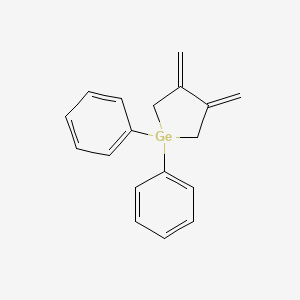
![1-Ethenyl-4-{2-[4-(2-ethylhexane-1-sulfonyl)phenyl]ethenyl}benzene](/img/structure/B15162185.png)
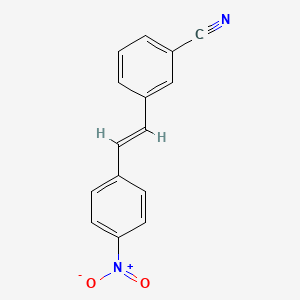
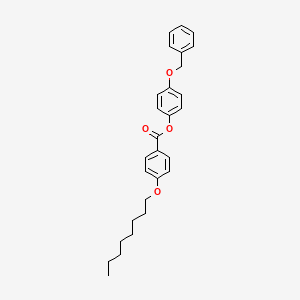
![Benzoic acid, 4-[[4-bromo-2-(1-hydroxybutyl)phenoxy]methyl]-](/img/structure/B15162199.png)
![Methyl(diphenyl)[2-(trimethylsilyl)ethenyl]silane](/img/structure/B15162202.png)
